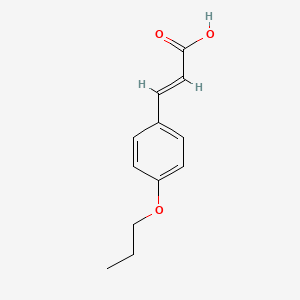

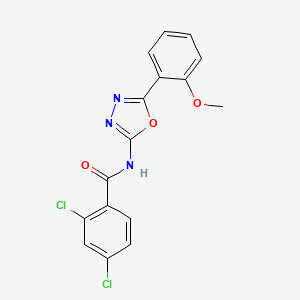

![molecular formula C17H23N3O6 B2656204 1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid CAS No. 2140326-51-6](/img/structure/B2656204.png)

1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid” is a specialty product for proteomics research . It is also known as 1-Boc-isonipecotic Acid, 1- (tert -Butoxycarbonyl)isonipecotic Acid, and 1-Boc-4-piperidinecarboxylic Acid .

Molecular Structure Analysis

The molecular formula of this compound is C11H19NO4 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

This compound is a solid at 20°C . Its melting point ranges from 149.0 to 153.0°C .科学的研究の応用

Synthetic Chemistry Applications

This compound is a versatile intermediate in organic synthesis. Freund and Mederski (2000) described its utility in synthesizing spiro[indole-3,4′-piperidin]-2-ones, highlighting its role in anilide formation, N(1)-protection, and intramolecular cyclization under palladium catalysis. This synthesis route demonstrates the compound's significance in creating complex cyclic structures, which are valuable in pharmaceutical research and development Freund & Mederski, 2000.

Marin et al. (2004) further explored its applications in synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, showcasing its adaptability in creating amino acid derivatives that are crucial for developing peptide-based therapeutics Marin et al., 2004.

Material Science Applications

In the realm of material science, Hsiao et al. (2000) utilized derivatives of this compound to synthesize new polyamides with flexible main-chain ether linkages. These materials exhibit high thermal stability and solubility in polar solvents, making them ideal for advanced applications in electronics and coatings Hsiao, Yang, & Chen, 2000.

Pharmacological Synthesis

The compound has been employed as a key intermediate in the synthesis of biologically active molecules. Liu Ya-hu (2010) synthesized tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for benzimidazole compounds, which are known for their wide range of pharmacological activities Liu Ya-hu, 2010.

Analytical Chemistry

Yang et al. (2021) conducted a study involving the synthesis of tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, where they utilized X-ray diffraction, FT-IR, NMR spectroscopy, and MS to confirm the compound's structure. This research not only underscores the compound's role in synthesis but also highlights its importance in analytical methods, providing insights into the structural dynamics of complex molecules Yang et al., 2021.

作用機序

Safety and Hazards

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-nitroanilino)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O6/c1-16(2,3)26-15(23)19-10-8-17(9-11-19,14(21)22)18-12-4-6-13(7-5-12)20(24)25/h4-7,18H,8-11H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIMKHJNDYWBGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-yl]-2-chloropyridine-4-carboxamide](/img/structure/B2656121.png)

![3-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2656130.png)

![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2656133.png)

![Tert-butyl N-methyl-N-[2-[1-[4-(prop-2-enoylamino)benzoyl]piperidin-4-yl]ethyl]carbamate](/img/structure/B2656135.png)

![4-methyl-5-[2-(phenethylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2656138.png)

![(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2656140.png)

![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2656141.png)